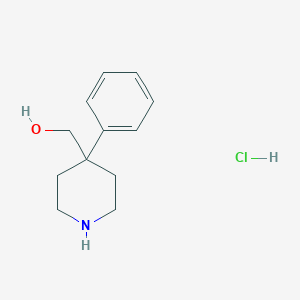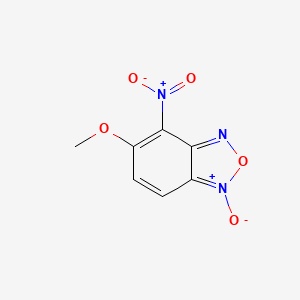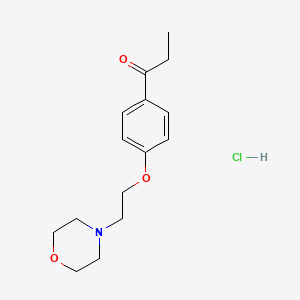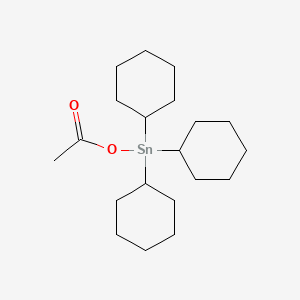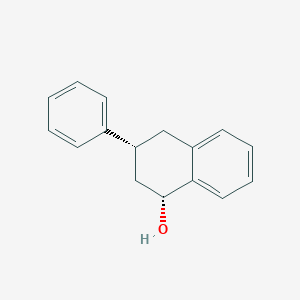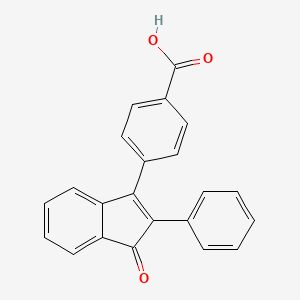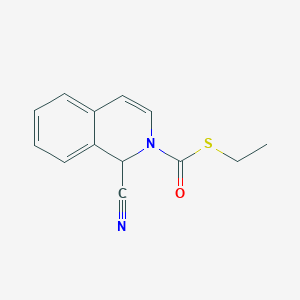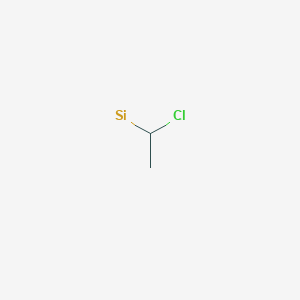
CID 19424744
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 19424744” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical structures and their associated biological activities, which are used extensively in scientific research and industrial applications.
Preparation Methods
The preparation methods for CID 19424744 involve various synthetic routes and reaction conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions for this compound were not found in the search results, but general methods for synthesizing similar compounds often include multi-step organic synthesis involving the use of catalysts, solvents, and controlled temperature and pressure conditions .
Chemical Reactions Analysis
CID 19424744 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of functional groups .
Scientific Research Applications
CID 19424744 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a tool compound to investigate biological pathways and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects or as a lead compound for drug development. Industrial applications may include its use in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of CID 19424744 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. Detailed information on the mechanism of action for this compound was not found in the search results, but similar compounds often act through well-characterized biochemical pathways .
Comparison with Similar Compounds
CID 19424744 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or biological activities, but each compound has distinct properties that make it unique. For example, compounds with similar structures may differ in their reactivity, solubility, or biological activity. Some similar compounds to this compound include those with similar functional groups or molecular frameworks .
Properties
Molecular Formula |
C2H4ClSi |
|---|---|
Molecular Weight |
91.59 g/mol |
InChI |
InChI=1S/C2H4ClSi/c1-2(3)4/h2H,1H3 |
InChI Key |
GVRSGCRWUOJCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC([Si])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





